1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione
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Overview
Description
1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione is a synthetic compound of significant interest due to its structural complexity and potential applications in various fields, including medicinal chemistry and industrial chemistry. The intricate fusion of aza-octahydro-2H-dibenzazocine moieties with pyrrole-2,5-dione units gives the compound unique properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione typically involves multi-step organic synthesis techniques:
The preparation begins with the synthesis of the dibenzazocine core through a series of reactions such as cyclization and dehydrogenation.
The oxopropyl group is introduced via a nucleophilic addition reaction.
The final step involves the coupling of the pyrrole-2,5-dione moiety using a condensation reaction, often facilitated by catalysts under controlled temperatures.
Industrial Production Methods: Industrial-scale production of this compound would likely involve the optimization of these synthetic steps to ensure higher yields and cost-effectiveness. Techniques such as flow chemistry and the use of automated reactors could be employed to streamline production and ensure reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the aza-octahydro-2H-dibenzazocine core, forming various oxidation states.
Reduction: : Reduction reactions can occur at multiple points, including the azocine ring and the pyrrole dione unit.
Substitution: : Various substitution reactions, such as halogenation and alkylation, can be performed to modify the functional groups attached to the core structure.
Oxidation: : Agents such as potassium permanganate or chromic acid under acidic conditions.
Reduction: : Common reducing agents like lithium aluminium hydride or hydrogen gas in the presence of a catalyst.
Substitution: : Conditions might include the use of alkyl halides or aryl halides with base catalysts for nucleophilic substitution.
Major Products Formed: The major products of these reactions vary significantly based on the specific reaction conditions but can include substituted derivatives or oxidized forms with altered physicochemical properties.
Scientific Research Applications
Chemistry:
Catalysis: : Used as a ligand in various catalytic systems.
Material Science: : Employed in the synthesis of novel polymers and materials with unique electronic properties.
Drug Development: : Investigated for its potential in targeting specific biological pathways due to its unique structure.
Biochemical Research: : Acts as a probe or inhibitor in biochemical assays.
Industrial Catalysts: : Applied in processes requiring specific catalytic actions.
Specialty Chemicals: : Used in the development of specialty chemicals for industrial applications.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. Its mechanism of action often involves binding to active sites of enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds:
1-(3-Dibenz[b,f]azocin-5-yl)-1H-Pyrrole-2,5-dione: : Lacks the oxopropyl modification but shares a similar core structure.
1-[3-(11,12-Didehydro-5(6H)-azocinyl)propyl]-1H-Pyrrole-2,5-dione: : Another variant with minor structural differences affecting reactivity and application.
Uniqueness: The uniqueness of 1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione lies in its intricate fusion of moieties, which grants it a distinct set of chemical and physical properties. These differences contribute to its versatility and potential across a range of scientific and industrial fields.
Properties
IUPAC Name |
1-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-20-11-12-21(26)23(20)14-13-22(27)24-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)24/h1-8,11-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDKLONYIFDOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN4C(=O)C=CC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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